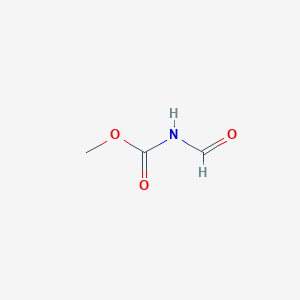
Methyl formylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl formylcarbamate is a fine chemical . It has a CAS number of 30690-19-8 .
Physical And Chemical Properties Analysis
Methyl formylcarbamate has a molecular weight of 103.08 . Its melting point is 90-91 °C, and it has a predicted density of 1.175±0.06 g/cm3 . The storage temperature is 2-8°C, and it has a predicted pKa of 8.74±0.46 .Safety And Hazards
properties
CAS RN |
30690-19-8 |
|---|---|
Product Name |
Methyl formylcarbamate |
Molecular Formula |
C3H5NO3 |
Molecular Weight |
103.08 g/mol |
IUPAC Name |
methyl N-formylcarbamate |
InChI |
InChI=1S/C3H5NO3/c1-7-3(6)4-2-5/h2H,1H3,(H,4,5,6) |
InChI Key |
PAEQHBLXMXRMEA-UHFFFAOYSA-N |
SMILES |
COC(=O)NC=O |
Canonical SMILES |
COC(=O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



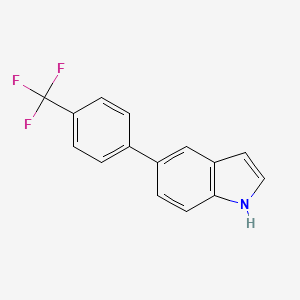
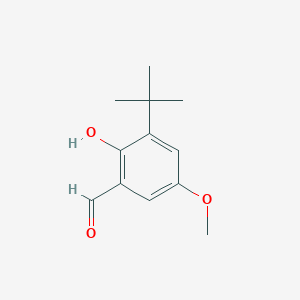
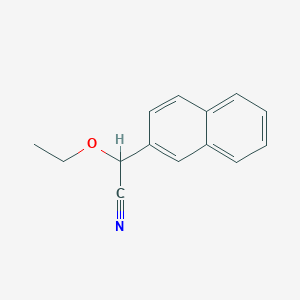
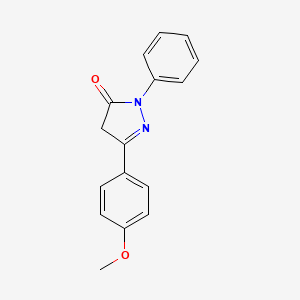
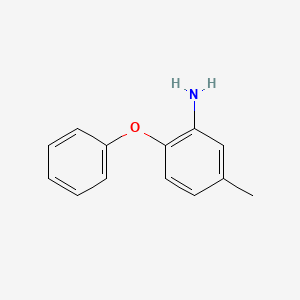
![Hydrazine, [4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B1611459.png)
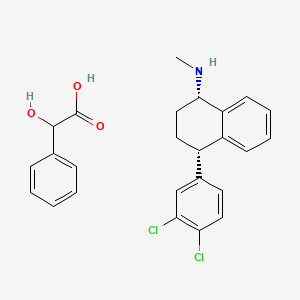
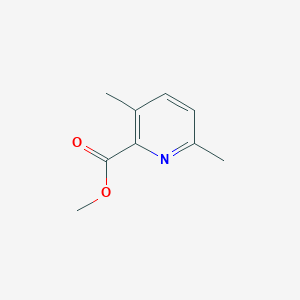
![4h-Pyrrolo[3,2-d]pyrimidin-4-one,2-amino-3,5-dihydro-3-[(phenylmethoxy)methyl]-](/img/structure/B1611468.png)
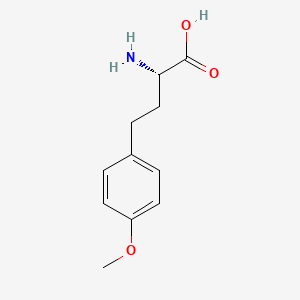
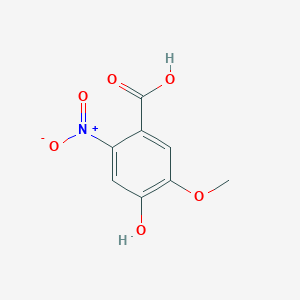
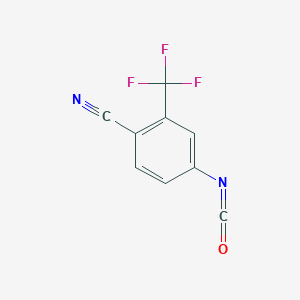
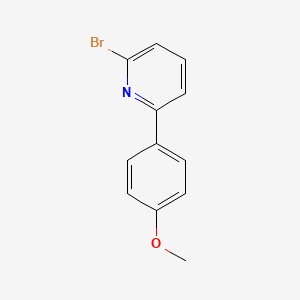
![3-tert-Butyl 2-methyl 4,5-dihydro-1H-benzo[d]azepine-2,3(2H)-dicarboxylate](/img/structure/B1611474.png)